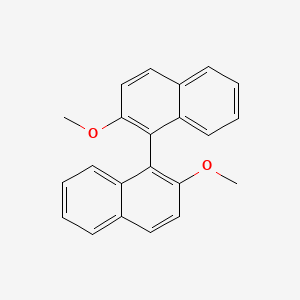

2,2'-Dimethoxy-1,1'-binaphthalene

Description

The exact mass of the compound 2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene is 314.130679813 g/mol and the complexity rating of the compound is 371. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['244962', '37210']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAADAKPADTRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952077 | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75685-01-7, 2960-93-2, 35294-28-1, 75640-87-8 | |

| Record name | NSC244962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2960-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 35294-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 75640-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2,2'-Dimethoxy-1,1'-binaphthalene

Introduction: The Architectural Elegance of a Privileged Chiral Ligand

2,2'-Dimethoxy-1,1'-binaphthalene, a derivative of the C₂-symmetric 1,1'-bi-2-naphthol (BINOL), stands as a cornerstone in the field of asymmetric synthesis. Its rigid binaphthyl backbone, characterized by atropisomerism, creates a well-defined and predictable chiral environment. This structural feature is paramount to its widespread application as a chiral ligand in catalysis, where it plays a crucial role in the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] The methoxy groups at the 2 and 2' positions not only influence the steric and electronic properties of the ligand but also offer a site for further functionalization, allowing for the fine-tuning of its catalytic activity.

This guide provides a comprehensive overview of the key physical properties of this compound, offering researchers and drug development professionals a detailed understanding of its fundamental characteristics. The methodologies for determining these properties are presented with an emphasis on the rationale behind the experimental choices, ensuring scientific integrity and reproducibility.

Core Physical and Chemical Properties

The fundamental physical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₈O₂ | [3][4] |

| Molecular Weight | 314.38 g/mol | [3][4] |

| Appearance | White to off-white solid, powder, or crystals. | [2] |

| Melting Point | 227-231 °C | |

| Storage | Room temperature, in a dry environment. | [2] |

Chiroptical Properties: A Window into Stereochemistry

The defining feature of this compound is its chirality, arising from hindered rotation about the C1-C1' bond. This results in two stable, non-superimposable mirror-image isomers (enantiomers), designated as (R) and (S). The chiroptical properties, specifically the optical rotation, are fundamental to distinguishing between these enantiomers and assessing their purity.

| Enantiomer | Specific Rotation ([α]D²⁰) | Conditions | Source(s) |

| (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthalene | +52° | c = 1% in chloroform | [5] |

| (S)-(-)-2,2'-Dimethoxy-1,1'-binaphthalene | -52° | c = 1% in chloroform | |

| (S)-(-)-2,2'-Dimethoxy-1,1'-binaphthalene | -70.0 to -75.0° | c = 1.2% in THF |

The equal and opposite specific rotation values for the (R) and (S) enantiomers are a hallmark of enantiomeric pairs. The solvent can have a significant impact on the magnitude of the specific rotation, as evidenced by the different values observed in chloroform and tetrahydrofuran (THF).

Experimental Protocol: Determination of Optical Rotation

The measurement of optical rotation is a critical quality control step to ascertain the enantiomeric purity of a sample.

Objective: To measure the specific rotation of an enantiomer of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of the chiral analyte and dissolve it in 1.5 mL of a suitable solvent (e.g., chloroform or THF) in a volumetric flask to create a stock solution.[6] Note the exact mass of the compound used.

-

Instrument Preparation: Turn on the polarimeter and allow it to warm up for at least 10 minutes to ensure a stable light source.[6]

-

Blank Measurement: Fill a clean polarimeter cell (typically 1 dm in length) with the pure solvent.[6] Ensure no air bubbles are present in the light path. Place the cell in the instrument and perform a zero measurement to calibrate the instrument.

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution before filling it completely. Again, ensure the absence of air bubbles. Place the filled cell in the polarimeter and record the observed rotation (α).[6] Record the temperature of the measurement.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[7]

[α] = α / (l * c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Causality Behind Experimental Choices:

-

Solvent Selection: The solvent must be optically inactive and fully dissolve the sample. The choice of solvent can influence the magnitude and even the sign of the rotation, hence it must be specified.

-

Temperature Control: Optical rotation is temperature-dependent, so measurements should be performed at a constant, specified temperature (commonly 20°C or 25°C).

-

Wavelength: The sodium D-line (589 nm) is the standard wavelength used for optical rotation measurements, as this is a readily available and intense monochromatic light source.[8]

Caption: Workflow for Optical Rotation Measurement

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene rings and a characteristic singlet for the methoxy group protons. The complexity of the aromatic region arises from the various coupling interactions between adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the methoxy carbons, the aromatic carbons, and the quaternary carbons of the binaphthyl linkage.

Experimental Protocol: NMR Sample Preparation

Objective: To prepare a high-quality sample of this compound for NMR analysis.

Methodology:

-

Sample Weighing: For a standard 5 mm NMR tube, weigh approximately 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR.[9]

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃).[10]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10][11] Gentle vortexing or sonication can aid dissolution.

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[12]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label the tube clearly.

Causality Behind Experimental Choices:

-

Deuterated Solvents: The use of deuterated solvents is crucial to avoid large solvent signals that would overwhelm the analyte signals in ¹H NMR. The deuterium signal is also used by the spectrometer for field-frequency locking.[11]

-

Filtration: Solid impurities can cause significant line broadening and poor shimming, leading to a loss of spectral resolution.[9]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic Absorptions:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-O stretching (aryl ether): ~1250 cm⁻¹

Experimental Protocol: FTIR Sample Preparation (KBr Pellet)

Objective: To prepare a solid-state sample of this compound for FTIR analysis using the KBr pellet method.

Methodology:

-

Material Preparation: Use spectroscopic grade potassium bromide (KBr) that has been thoroughly dried in an oven to remove any absorbed water.[13]

-

Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the sample to a fine powder.[14]

-

Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar and gently but thoroughly mix it with the ground sample.[14]

-

Pellet Pressing: Transfer the homogenous powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[15]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Causality Behind Experimental Choices:

-

KBr as a Matrix: KBr is transparent in the mid-infrared region, making it an ideal matrix to suspend the analyte without interfering with its spectrum.[14]

-

Grinding and Mixing: Uniform and fine grinding is essential to minimize light scattering (the Christiansen effect) and obtain sharp, well-resolved spectral bands.[2]

-

Drying: Water has strong IR absorptions that can obscure important regions of the spectrum, hence all materials and equipment must be scrupulously dry.[13]

Thermal Stability

The thermal stability of this compound is an important consideration for its use in reactions that require elevated temperatures. Thermogravimetric analysis (TGA) is the standard method for evaluating this property.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).[16]

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Experimental Conditions: Set the desired temperature program, which typically involves heating the sample at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).[17]

-

Data Acquisition: Initiate the experiment. The instrument will record the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is a measure of the compound's thermal stability.

Causality Behind Experimental Choices:

-

Heating Rate: A slower heating rate can provide a more accurate determination of the decomposition temperature.

-

Atmosphere: Running the analysis under an inert atmosphere (nitrogen) allows for the determination of the inherent thermal stability, while an oxidative atmosphere (air) can reveal susceptibility to oxidation at high temperatures.

Structure-Function Relationship: The Basis of Chiral Induction

The efficacy of this compound as a chiral ligand is intrinsically linked to its three-dimensional structure. The C₂-symmetry and the steric bulk of the binaphthyl system create a chiral pocket around the metal center to which it is coordinated.

Caption: Mechanism of Chiral Induction

This chiral environment forces the substrate to approach the metal center from a specific trajectory, leading to the preferential formation of one enantiomer of the product. The methoxy groups can influence the electronic properties of the ligand, affecting the reactivity of the metal center, and can also engage in non-covalent interactions with the substrate in the transition state, further enhancing enantioselectivity.[18][19][20]

Conclusion

This technical guide has detailed the key physical properties of this compound and provided robust, field-proven protocols for their determination. A thorough understanding of these characteristics—from its chiroptical nature to its spectroscopic signature and thermal stability—is essential for the effective application of this privileged chiral ligand in asymmetric synthesis. The methodologies outlined herein are designed to ensure the generation of accurate and reproducible data, which is fundamental to advancing research and development in synthetic organic chemistry and drug discovery.

References

- MySkinRecipes. (S)-2,2'-Dimethoxy-1,1'-binaphthalene.

- MySkinRecipes. (R)-2,2'-Dimethoxy-1,1'-binaphthalene.

- Shimadzu. KBr Pellet Method.

- Castiglioni, E., Abbate, S., & Longhi, G. (2011). Experimental methods for measuring optical rotatory dispersion: survey and outlook. Chirality, 23(8), 633-640.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

- University of York. Preparing an NMR sample.

- KINTEK Solution. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows.

- Pu, L. (2025). Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction. Chemical Science.

- Western University. NMR Sample Preparation.

- KINTEK Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- (2025). An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis.

- Iowa State University. NMR Sample Preparation.

- Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide.

- Chen, Y., & Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews.

- Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.

- Japanese Pharmacopoeia. Optical Rotation Determination.

- Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.

- Dong, V. M., & Le, D. (2017).

- Encyclopedia.pub. (2023). Asymmetric Synthesis of BINOL Derivatives.

- XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis.

- Copper-Catalyzed Divergent Oxidative Pathways of 2-Naphthol Deriv

- ResearchGate. (2025). Experimental Methods for Measuring Optical Rotatory Dispersion: Survey and Outlook.

- ResearchGate. NMR Spectra for compounds 1 and 2 (A) ¹H NMR of compound 1 recorded in...

- EPFL. Protocol Thermogravimetric Analysis (TGA).

- Thermogravimetric Analysis. (n.d.).

- NP-MRD. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596).

- MDPI. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives.

- YouTube. (2020). Back to Basics: Thermogravimetric Analysis (TGA).

- The Royal Society of Chemistry. 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.

- NP-MRD. 13C NMR Spectrum (1D, 500 MHz, CDCl3, simulated) (NP0035021).

- NP-MRD. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000413).

- NP-MRD. [1H, 1H] NMR Spectrum (2D, 500 MHz, CDCL3, experimental) (NP0000215).

- Palladium Nanoparticles Supported on β-Cyclodextrin Functionalized Poly(amidoamine)

- CCDC. The CIF (Crystallographic Information File) format.

- PubChem. 2,2'-Dimethoxy-1,1'-binaphthyl.

- CCDC. Short Guide to CIFs.

- RSC Blogs. Championing data standards in chemical crystallography with CIF.

- ResearchGate. How can I find the crystallographic information file (CIF) of Iron Tin Silver ionic model?

- CCDC. A short guide to Crystallographic Information Files.

- NETZSCH. Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture.

- MilliporeSigma. (R)-(+)-2,2′-Dimethoxy-1,1′-binaphthalene, 1 X 1 g.

Sources

- 1. sites.bu.edu [sites.bu.edu]

- 2. scienceijsar.com [scienceijsar.com]

- 3. 2,2'-Dimethoxy-1,1'-binaphthyl | C22H18O2 | CID 235616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. (R)-(+)-2,2′-二甲氧基-1,1′-联萘 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 13. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 14. shimadzu.com [shimadzu.com]

- 15. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 16. epfl.ch [epfl.ch]

- 17. m.youtube.com [m.youtube.com]

- 18. Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic Guide to 2,2'-Dimethoxy-1,1'-binaphthalene

Introduction

2,2'-Dimethoxy-1,1'-binaphthalene is a pivotal molecule in modern organic chemistry, primarily recognized for its role as a precursor to widely-used chiral ligands, such as MeO-BIPHEP. Its C₂-symmetric, axially chiral binaphthyl core provides a well-defined stereochemical environment, making it invaluable in asymmetric synthesis and catalysis.[1][2] Professionals in pharmaceutical development and materials science frequently encounter this compound and its derivatives, where unambiguous structural confirmation is paramount.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound (C₂₂H₁₈O₂; Molar Mass: ~314.38 g/mol ).[3] We will dissect the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. The focus extends beyond mere data presentation to explain the causal relationships between the molecular structure and its spectroscopic signature, offering a robust framework for characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and population of hydrogen and carbon nuclei.[4][5] For a molecule like this compound, a combination of ¹H and ¹³C NMR allows for the definitive assignment of every atom in its structure.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following is a generalized workflow for acquiring high-quality NMR data.

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. CDCl₃ is a common choice due to its excellent solubilizing power for nonpolar to moderately polar organic compounds.[5]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Filter the solution into a 5 mm NMR tube to a depth of 4-5 cm to ensure proper shimming within the instrument's magnetic field.[6]

Data Acquisition:

-

Instrument: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, particularly in the crowded aromatic region.

-

¹H NMR: Acquire data with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 128 or more) is required.[7] Proton decoupling is standard to produce a spectrum with singlets for each unique carbon.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical flow for using NMR to confirm the structure of this compound.

Caption: Logical workflow for NMR-based structural confirmation.

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum provides the initial, fundamental information about the chemical environment of the protons.[7] Due to the C₂ symmetry of the molecule, the two naphthyl units are chemically equivalent, simplifying the spectrum. We expect to see signals for 12 aromatic protons and 6 methoxy protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.9-8.0 | Doublet (d) | 2H | H-4, H-4' | Deshielded due to proximity to the adjacent aromatic ring and anisotropic effects. |

| ~ 7.1-7.5 | Multiplet (m) | 8H | H-3, H-3', H-5, H-5', H-6, H-6', H-7, H-7', H-8, H-8' | Protons on the naphthalene core, appearing in a complex, overlapping region typical for polycyclic aromatic systems.[8] |

| ~ 3.7-3.8 | Singlet (s) | 6H | -OCH₃ | Methoxy protons are shielded relative to aromatic protons and show no coupling, hence a singlet. The chemical shift is typical for protons on a carbon next to an ether oxygen.[9] |

¹³C NMR Spectrum Analysis (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals due to the molecule's C₂ symmetry (10 for the naphthyl carbons and 1 for the methoxy carbon).

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150-155 | C-2, C-2' | Aromatic carbon directly attached to the electron-donating methoxy group, resulting in a downfield shift. |

| ~ 133-135 | C-4a, C-4a', C-8a, C-8a' | Quaternary carbons at the ring junctions of the naphthalene system. |

| ~ 115-130 | C-1, C-1', C-3, C-3', C-4, C-4', C-5, C-5', C-6, C-6', C-7, C-7', C-8, C-8' | Aromatic CH carbons. The specific shifts are influenced by their position relative to the methoxy group and the biaryl linkage.[10] |

| ~ 55-60 | -OCH₃ | The methoxy carbon signal appears in the typical range for sp³ carbons attached to an oxygen atom.[9] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[11]

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum of the empty crystal.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio it against the background.

Spectral Interpretation

The IR spectrum serves as a unique fingerprint for the molecule.[11] For this compound, the key is to identify vibrations associated with the aromatic rings and the aryl ether linkages.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3100-3000 | C-H Stretch | Aromatic C-H | Stretching vibrations of sp² C-H bonds are characteristically found just above 3000 cm⁻¹.[12] |

| 3000-2850 | C-H Stretch | Aliphatic C-H | Stretching vibrations of the sp³ C-H bonds in the methoxy groups.[12] |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon stretching within the aromatic naphthalene rings. |

| ~1250 and ~1050 | C-O Stretch | Aryl-alkyl ether | Aryl alkyl ethers show two characteristic C–O stretching bands: an asymmetric stretch (stronger, ~1250 cm⁻¹) and a symmetric stretch (~1050 cm⁻¹).[9][13] This is a key diagnostic feature. |

| 900-675 | C-H Bend | Out-of-plane (OOP) bending | The substitution pattern on the aromatic rings gives rise to a characteristic pattern in this "fingerprint" region. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule upon ionization.[14] Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

Principles and Expected Fragmentation

In EI-MS, the molecule is ionized by an electron beam, forming an energetically unstable molecular ion (M⁺˙).[14] This ion subsequently fragments into smaller, more stable ions. The fragmentation pattern is predictable and provides a roadmap to the molecule's structure.[15][16] For biaryl compounds, fragmentation often involves the substituents and the biaryl bond itself.[17]

The diagram below illustrates the primary fragmentation pathways expected for this compound.

Caption: Predicted EI-MS fragmentation pathways.

Data Summary

The mass spectrum will be dominated by a few key ions that confirm the structure.

| m/z (mass-to-charge ratio) | Ion | Rationale |

| 314 | [C₂₂H₁₈O₂]⁺˙ | Molecular Ion (M⁺˙) . This peak confirms the molecular weight of the compound.[17] |

| 299 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. This is a very common fragmentation for methoxy-substituted aromatics. |

| 283 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 255 | [M - OCH₃ - CO]⁺ | Subsequent loss of a carbon monoxide (CO) molecule from the [M - OCH₃]⁺ fragment, a common secondary fragmentation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy & Chiroptical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π→π* transitions in conjugated systems like the binaphthyl core.

Spectral Features

In a solvent like ethanol or cyclohexane, this compound is expected to show strong absorptions in the UV region, characteristic of the naphthalene chromophore. The spectrum will likely feature multiple bands:

-

~230 nm: A strong absorption corresponding to a high-energy π→π* transition.

-

~280-340 nm: A region with more complex, structured absorptions corresponding to lower-energy π→π* transitions.

Importance of Circular Dichroism (CD) Spectroscopy

While UV-Vis spectroscopy is identical for the (R) and (S) enantiomers, Circular Dichroism (CD) spectroscopy is essential for distinguishing them. CD measures the differential absorption of left and right-circularly polarized light.[18] Axially chiral binaphthyls exhibit characteristic CD spectra, known as "exciton couplets," whose sign and intensity are directly related to the dihedral angle between the two naphthalene rings.[18][19] This makes CD spectroscopy an indispensable tool for confirming the absolute configuration of enantiomerically pure samples.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating spectroscopic profile for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and symmetry. IR spectroscopy validates the presence of key functional groups, particularly the aryl ether linkages. Mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation. For chiral applications, UV-Vis and especially CD spectroscopy are critical for analyzing the electronic properties and confirming the absolute stereochemistry. This guide serves as a foundational reference for researchers, enabling confident identification and characterization of this important chemical entity.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. (R)-2,2'-Dimethoxy-1,1'-binaphthalene [myskinrecipes.com]

- 3. (R)-(+)-2,2 -Dimethoxy-1,1 -binaphthalene 99 35294-28-1 [sigmaaldrich.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. azolifesciences.com [azolifesciences.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. IR spectrum: Ethers [quimicaorganica.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. whitman.edu [whitman.edu]

- 17. sphinxsai.com [sphinxsai.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and spectroscopic properties of chiral binaphthyl-linked subphthalocyanines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the 1H NMR Spectrum of 2,2'-Dimethoxy-1,1'-binaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical and pharmaceutical research, the precise structural elucidation of molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool. This guide provides a comprehensive technical analysis of the ¹H NMR spectrum of 2,2'-dimethoxy-1,1'-binaphthalene, a molecule of significant interest in asymmetric synthesis and catalysis.[1] Due to its unique structural features, namely the phenomenon of atropisomerism, the ¹H NMR spectrum of this compound presents a rich source of information that goes beyond simple chemical shift and multiplicity analysis. Understanding this spectrum is key to confirming the molecule's identity, purity, and stereochemical integrity.

This guide will delve into the theoretical underpinnings of the spectrum, offer a detailed breakdown of signal assignments, and explore the application of advanced 2D NMR techniques for unambiguous structural confirmation.

The Crucial Role of Atropisomerism in the ¹H NMR Spectrum

The defining characteristic of this compound is its axial chirality, a consequence of hindered rotation around the C1-C1' single bond. This steric hindrance, primarily due to the bulky methoxy groups at the 2 and 2' positions, gives rise to stable, non-superimposable mirror-image conformations known as atropisomers ((R)- and (S)-enantiomers). The energy barrier to rotation is sufficiently high to allow for the isolation of these enantiomers at room temperature.

From an NMR perspective, this restricted rotation has a profound consequence: the two naphthalene rings are not magnetically equivalent. In a hypothetical scenario of free rotation, the molecule would possess a C2 axis of symmetry on average, rendering the corresponding protons on each naphthalene unit chemically equivalent. However, the locked, chiral conformation of this compound removes this element of symmetry in the context of the NMR timescale. This means that each of the six aromatic protons on one naphthalene ring will have a distinct chemical shift from its counterpart on the other ring, leading to a more complex spectrum than might be anticipated from a cursory glance at its symmetrical drawing.

The presence of atropisomerism can sometimes lead to the observation of two distinct sets of signals if the racemization barrier is high enough to be observed on the NMR timescale, a phenomenon that can be investigated using variable-temperature NMR studies.[2]

Analysis of the ¹H NMR Spectrum

A representative ¹H NMR spectrum of an atropisomer of this compound would be expected to exhibit signals in two main regions: the aromatic region (typically 7.0-8.0 ppm) and the aliphatic region corresponding to the methoxy protons.

Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.0 | Multiplets, Doublets | 12H |

| Methoxy Protons | ~3.8 | Singlet | 6H |

Note: This is a generalized prediction. Actual chemical shifts can vary depending on the solvent and the specific enantiomer.

The Methoxy Signal

The two methoxy groups, being chemically equivalent due to the C2 symmetry of the molecule (even in its chiral, locked state), will give rise to a single, sharp singlet integrating to six protons. The chemical shift of this signal is typically found around 3.8 ppm. The conformation of the methoxy group relative to the aromatic ring can influence its chemical shift.

The Aromatic Region: A Complex Multiplet

The twelve aromatic protons will give rise to a complex pattern of signals in the downfield region of the spectrum. Due to the aforementioned magnetic non-equivalence, what would be six signals for a single 2-methoxynaphthalene unit becomes a set of twelve distinct signals. However, due to signal overlap, these often appear as a series of complex multiplets and doublets.

To begin to unravel this complexity, we can refer to the known ¹H NMR spectrum of 2-methoxynaphthalene as a model system. In 2-methoxynaphthalene, the aromatic protons exhibit a characteristic pattern of chemical shifts and coupling constants. This provides a foundational understanding for assigning the signals in the more complex binaphthalene system.

Definitive Signal Assignment: The Power of 2D NMR

While one-dimensional ¹H NMR provides the initial overview, unambiguous assignment of each proton in the aromatic region of this compound necessitates the use of two-dimensional (2D) NMR techniques.

COSY (Correlation Spectroscopy)

COSY is a homonuclear correlation experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (vicinal coupling). In a COSY spectrum, cross-peaks appear between the signals of coupled protons.

Experimental Protocol for COSY:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: On a high-field NMR spectrometer (e.g., 400 MHz or higher), load the sample and perform standard shimming procedures to optimize magnetic field homogeneity.

-

Acquisition: Run a standard COSY pulse sequence. Typical parameters include a spectral width covering the entire proton chemical shift range, a sufficient number of increments in the indirect dimension (t₁), and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.

-

Processing: Process the 2D data using appropriate software, applying window functions and Fourier transformation in both dimensions.

By analyzing the cross-peaks in the COSY spectrum, one can trace the connectivity of the protons within each naphthalene spin system, allowing for the differentiation of protons based on their coupling partners.

NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY is another powerful 2D NMR technique that provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is particularly valuable for stereochemical assignments in molecules like this compound.

Experimental Protocol for NOESY:

The experimental setup for a NOESY experiment is similar to that of a COSY experiment, with the primary difference being the pulse sequence, which includes a mixing time during which the Nuclear Overhauser Effect (NOE) develops.

Key Applications of NOESY for this compound:

-

Confirmation of Atropisomerism: A strong NOE correlation would be expected between the methoxy protons and the proton at the 8' position of the neighboring naphthalene ring. This through-space interaction is a direct consequence of the fixed, non-planar arrangement of the two naphthalene units.

-

Distinguishing Protons: NOESY can help to differentiate between protons that are spatially close due to the molecule's three-dimensional structure, even if they are several bonds apart.

The Role of Computational Chemistry

In modern structural elucidation, computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts.[3][4][5] By performing in silico calculations, it is possible to generate a theoretical ¹H NMR spectrum of this compound.[2][6][7] This calculated spectrum can then be compared with the experimental data to aid in and confirm signal assignments. The accuracy of these predictions has significantly improved, making them a reliable complementary tool in complex spectral analysis.[2]

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how molecular stereochemistry profoundly influences spectroscopic data. The phenomenon of atropisomerism leads to a complex but highly informative spectrum. While a one-dimensional spectrum provides initial clues, a combination of 2D NMR techniques, namely COSY and NOESY, is essential for the complete and unambiguous assignment of all proton signals. The insights gained from these analyses are not merely academic; they are critical for ensuring the quality and stereochemical purity of this important chiral ligand in research and development settings. The integration of computational predictions further strengthens the confidence in structural assignments, embodying a modern, multi-faceted approach to chemical analysis.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- MySkinRecipes. (n.d.). (R)-2,2'-Dimethoxy-1,1'-binaphthalene.

- Imperial College London. (2024). (R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene (2).

- Deng, C., Lin, W., Wang, Z., & Li, J. (n.d.). Fig. S4. 1 H NMR spectrum of R-2,2'-diethoxy-1,1'-binaphthalene (1). ResearchGate.

- PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.

- SpringerLink. (2025). 1H NMR spectra of alcohols and diols in chloroform: DFT/GIAO calculation of chemical shifts.

- International Union of Crystallography. (n.d.). Syntheses and crystal structure of a (2,6-diisopropyldinaphtho[2,1-d:1′,2′-f][9][10]dithiepin-4-yl)(phenyl)methanol atropisomer.

- ResearchGate. (2018). An automated framework for NMR chemical shift calculations of small organic molecules.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- National Center for Biotechnology Information. (n.d.). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent.

- PubMed. (2010). NMR characterization of 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate binding to chiral molecular micelles.

- National Center for Biotechnology Information. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.

- ResearchGate. (1995). Solvent effect in NMR enantiomeric analysis using ( S )-1,1′-binaphthyl-2,2′-diol as a chiral solvating agent.

- PubMed. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.

- OUCI. (n.d.). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent.

- National Center for Biotechnology Information. (n.d.). Intermolecular Chirality Modulation of Binaphthalene-Bridged Bisporphyrins With Chiral Diamines.

- ResearchGate. (2025). Experimental and Density Functional Theory Calculation Studies on Raman and Infrared Spectra of 1,1′-Binaphthyl-2,2′-diamine.

- ResearchGate. (2025). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols.

Sources

- 1. (R)-2,2'-Dimethoxy-1,1'-binaphthalene [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,2'-Dimethoxy-1,1'-binaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,2'-Dimethoxy-1,1'-binaphthalene, a chiral biaryl compound of significant interest in asymmetric synthesis and materials science. This document moves beyond a standard procedural outline to deliver field-proven insights into the principles of ¹³C NMR spectroscopy as applied to this specific molecule. We will delve into the structural nuances that influence the carbon chemical shifts, provide a detailed, self-validating experimental protocol, and present a thorough interpretation of the resulting spectrum. The guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently acquire, interpret, and utilize ¹³C NMR data for the characterization and quality control of this compound and related chiral compounds.

Introduction: The Significance of this compound and the Role of ¹³C NMR

This compound is a derivative of the foundational chiral ligand 1,1'-bi-2-naphthol (BINOL). Its fixed methoxy groups make it a valuable building block and ligand in various asymmetric catalytic reactions. The atropisomeric chirality arising from hindered rotation around the C1-C1' bond is the cornerstone of its utility, enabling the synthesis of enantiomerically pure pharmaceuticals and other complex molecules.

Given the critical role of its three-dimensional structure, unambiguous characterization is paramount. ¹³C NMR spectroscopy serves as an indispensable tool for confirming the molecular structure of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, providing a veritable fingerprint of its constitution. This guide will illuminate how to read and understand this fingerprint.

Theoretical Underpinnings: Understanding the ¹³C NMR Spectrum of a Chiral Biaryl Ether

The ¹³C NMR spectrum of this compound is governed by several key factors:

-

Chemical Environment: The electron density around each carbon nucleus dictates its resonance frequency (chemical shift). Carbons bonded to electronegative oxygen atoms (e.g., C2, C2', and the methoxy carbons) are deshielded and appear at a higher chemical shift (further downfield). Aromatic carbons resonate in a characteristic range, with their specific shifts influenced by substituent effects.

-

Molecular Symmetry: Due to the C₂ symmetry of the molecule, the two naphthalene units are chemically equivalent. This means that corresponding carbons on each ring (e.g., C3 and C3', C4 and C4') will have identical chemical shifts, reducing the total number of expected signals from 22 (20 aromatic and 2 methoxy) to 11 unique signals.

-

Axial Chirality: While the inherent chirality does not affect the number of signals in an achiral solvent, it can lead to signal splitting if a chiral resolving agent is introduced. This is a powerful technique for determining enantiomeric purity.[1]

-

Solvent Effects: The choice of deuterated solvent can subtly influence the chemical shifts of the carbon atoms.[2] Non-polar solvents like chloroform-d (CDCl₃) are standard for this type of compound, but aromatic solvents like benzene-d₆ can induce shifts (Aromatic Solvent-Induced Shifts, ASIS) that may aid in resolving overlapping signals.[3]

Below is a diagram illustrating the workflow for acquiring and interpreting the ¹³C NMR spectrum of this compound.

Caption: Workflow for ¹³C NMR Analysis.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum.

3.1. Materials and Instrumentation

-

Sample: this compound (20-30 mg)

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

Apparatus: 5 mm NMR tube, pasture pipette, vial

-

Instrumentation: 400 MHz (or higher) NMR spectrometer

3.2. Step-by-Step Procedure

-

Sample Preparation:

-

Weigh approximately 20-30 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a pasture pipette, transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity. This is a critical step for obtaining sharp spectral lines.

-

Set the appropriate spectral width for a ¹³C NMR experiment (typically 0 to 220 ppm).

-

Use a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to a few thousand scans, depending on the concentration and instrument sensitivity). A longer acquisition time will improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Spectral Interpretation and Data Presentation

The C₂ symmetry of this compound results in 11 expected signals in the ¹³C NMR spectrum. The chemical shifts can be predicted with good accuracy using computational methods or found in spectral databases.

Below is a diagram of the molecular structure with the carbon atoms numbered for assignment, followed by a table of predicted ¹³C NMR chemical shifts.

Caption: Structure of this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1, C-1' | 118.5 |

| C-2, C-2' | 154.5 |

| C-3, C-3' | 114.0 |

| C-4, C-4' | 129.5 |

| C-5, C-5' | 124.0 |

| C-6, C-6' | 126.5 |

| C-7, C-7' | 128.0 |

| C-8, C-8' | 120.5 |

| C-9, C-9' | 134.0 |

| C-10, C-10' | 126.0 |

| -OCH₃ | 56.5 |

Note: These are predicted values and may vary slightly from experimental results.

Interpretation of the Spectrum:

-

The signal for the methoxy carbons (-OCH₃) is expected to be a sharp singlet around 56.5 ppm.

-

The carbon directly attached to the oxygen (C-2, C-2') will be the most downfield of the aromatic signals, appearing around 154.5 ppm.

-

The remaining aromatic carbons will appear in the typical range of approximately 114 to 134 ppm. The precise assignment of these carbons often requires more advanced NMR techniques like HSQC and HMBC, which correlate carbon signals with their attached protons.

Conclusion: Ensuring Scientific Integrity in Molecular Characterization

The ¹³C NMR analysis of this compound is a powerful and essential technique for its structural verification. By understanding the theoretical principles, adhering to a robust experimental protocol, and correctly interpreting the spectral data, researchers can ensure the identity and purity of this important chiral molecule. This guide provides the foundational knowledge and practical insights necessary to achieve this with confidence, thereby upholding the principles of scientific integrity in research and development.

References

- Pooja, C., Geeta, D. Y., & Surendra, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26085-26093. [Link]

- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.

- Gottarelli, G., & Spada, G. P. (1998). Induced circular dichroism in liquid crystal systems. Enantiomer, 3(4-5), 269-282.

- Nanalysis Corp. (2019, September 3).

- NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- PubChem. (n.d.). 2,2'-Dimethoxy-1,1'-binaphthyl.

- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. [Link]

- Bagno, A., Saielli, G., & Scorrano, G. (2006). Solvent effects on NMR chemical shifts: a combined computational and experimental study of a model system. Chemistry-A European Journal, 12(20), 5332-5342.

- Tantillo, D. J. (2016). The yin and yang of computational NMR spectroscopy for structural elucidation.

- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839-1862.

Sources

IR spectroscopy of "2,2'-Dimethoxy-1,1'-binaphthalene"

An In-depth Technical Guide to the Infrared Spectroscopy of 2,2'-Dimethoxy-1,1'-binaphthalene

Executive Summary

This technical guide provides a comprehensive examination of the principles and practices involved in the infrared (IR) spectroscopic analysis of this compound. As a foundational chiral building block in modern asymmetric synthesis, rigorous structural confirmation of this molecule is paramount.[1][2][3] Infrared spectroscopy serves as a rapid, reliable, and non-destructive method for verifying its identity, assessing purity, and confirming the presence of key functional groups. This document, intended for researchers and drug development professionals, details field-proven methodologies for sample preparation, data acquisition, and in-depth spectral interpretation, bridging theoretical principles with practical application. We further explore the synergy between experimental data and computational modeling to achieve a higher degree of analytical confidence.

The Strategic Importance of this compound in Asymmetric Catalysis

This compound is a C₂-symmetric atropisomeric compound. Its stereochemical properties, arising from hindered rotation about the C1-C1' bond, make it a valuable precursor for a class of privileged chiral ligands, most notably derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene).[4] These ligands are instrumental in transition metal-catalyzed asymmetric reactions, enabling the synthesis of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries.[2][3][5]

Given its role as a high-value synthetic precursor, the unambiguous structural verification of this compound is a critical quality control checkpoint. Infrared spectroscopy provides a characteristic molecular fingerprint, making it an indispensable tool for:

-

Identity Confirmation: Verifying the presence of the binaphthyl core and methoxy functional groups.

-

Purity Assessment: Detecting residual solvents or starting materials from synthesis, such as 2-naphthol derivatives.

-

Quality Assurance: Ensuring lot-to-lot consistency in manufacturing processes.

Fundamentals of Vibrational Spectroscopy for Aromatic Ethers

Infrared spectroscopy probes the vibrational transitions of a molecule. When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch, bend, or rock. For this compound (C₂₂H₁₈O₂), the key vibrational modes are associated with its two primary structural components: the aromatic binaphthyl framework and the methoxy ether groups.

The resulting spectrum is typically divided into two main regions:

-

Functional Group Region (4000–1300 cm⁻¹): This region contains distinct, often strong, absorption bands corresponding to the stretching vibrations of specific bonds (e.g., C-H, C=C, C-O). These peaks are highly diagnostic for identifying the functional groups present.

-

Fingerprint Region (1300–400 cm⁻¹): This area of the spectrum is rich with complex vibrations, including bending and skeletal modes, that are unique to the molecule's overall structure. This region provides a highly specific "fingerprint" for the compound.

Experimental Methodology: A Self-Validating Protocol

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and a well-defined data acquisition procedure. The following protocol is designed to produce a high-fidelity spectrum for a crystalline solid like this compound.

Sample Preparation: The KBr Pellet Technique

For solid samples, the Potassium Bromide (KBr) pellet method is a gold-standard technique that minimizes spectral interference. The rationale is to disperse the analyte in an IR-transparent matrix, eliminating broad solvent peaks and scattering issues.

Protocol:

-

Material Purity: Use high-purity, spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator. Absorbed water in KBr introduces broad O-H bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure sample features.

-

Sample Grinding: Add approximately 1-2 mg of this compound to ~200 mg of dry KBr in an agate mortar.

-

Homogenization: Gently grind the mixture with an agate pestle for 2-3 minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size of the sample to below the wavelength of the incident IR radiation, thereby minimizing light scattering (the Christiansen effect).

-

Pellet Pressing: Transfer the powder to a pellet-pressing die. Apply a vacuum to remove entrapped air, which can cause the pellet to be opaque. Press the powder under high pressure (typically 8-10 tons) for several minutes.

-

Quality Control: A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture contamination, or improper pressing.

Instrumentation and Data Acquisition

Modern Fourier Transform Infrared (FTIR) spectrometers offer high sensitivity and resolution.

Typical Acquisition Parameters:

-

Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is standard.

-

Background Scan: Before analyzing the sample, a background spectrum of the empty sample compartment (or a pure KBr pellet) must be acquired. This is a critical self-validating step that accounts for atmospheric CO₂ and H₂O vapor, as well as instrument optics, ensuring that the final spectrum is solely from the sample.

-

Resolution: A resolution of 4 cm⁻¹ is sufficient for most structural confirmation purposes, providing a good balance between spectral detail and signal-to-noise ratio.

-

Scan Number: Co-adding 16 to 32 scans improves the signal-to-noise ratio. The improvement is proportional to the square root of the number of scans.

-

Spectral Range: 4000–400 cm⁻¹.

Spectral Analysis of this compound

The interpretation of the spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.

Predicted Vibrational Modes and Assignments

The following table summarizes the expected key absorption bands for this compound. These assignments are based on established group frequencies for aromatic ethers.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Component |

| 3100–3000 | Medium | C-H Aromatic Stretch | Naphthalene Rings |

| 2960–2930 | Medium | C-H Asymmetric Stretch (CH₃) | Methoxy Groups |

| 2850–2830 | Medium | C-H Symmetric Stretch (CH₃) | Methoxy Groups |

| ~1620, ~1590, ~1500 | Strong | C=C Aromatic Ring Skeletal Stretches | Naphthalene Rings |

| ~1465 | Medium | C-H Asymmetric Bending (CH₃) | Methoxy Groups |

| ~1250 | Strong | C-O-C Asymmetric Stretch (Aryl-Alkyl Ether) | Ar-O-CH₃ Linkage |

| ~1020 | Strong | C-O-C Symmetric Stretch (Aryl-Alkyl Ether) | Ar-O-CH₃ Linkage |

| 900–675 | Strong | C-H Out-of-Plane Bending (Aromatic) | Naphthalene Rings |

Authoritative Grounding: Experimental vs. Theoretical Spectra

While the table above provides reliable assignments, the most rigorous analysis involves comparing the experimental spectrum with one generated from quantum mechanical calculations.[6] Methods like Density Functional Theory (DFT) can predict the vibrational frequencies and intensities of a molecule.[7]

This comparative approach serves two purposes:

-

Validation: A strong correlation between the experimental and theoretical spectra provides a high degree of confidence in the structural assignment.[8][9]

-

Refinement: DFT calculations can help resolve ambiguities in the fingerprint region and assign subtle peaks that are not easily identifiable from group frequency charts alone.

Discrepancies between experimental and calculated wavenumbers are expected due to the calculations typically modeling an isolated molecule in the gas phase, whereas the experimental data is from a solid-state sample (KBr matrix).[6] These differences are often corrected by applying a scaling factor to the calculated frequencies.[10]

Workflow for Spectroscopic Verification

The logical flow from sample receipt to final data interpretation is crucial for ensuring reproducible and reliable results. The following diagram illustrates this self-validating workflow.

Caption: Workflow for FTIR analysis of this compound.

Conclusion

Infrared spectroscopy is a powerful and essential analytical technique in the workflow of any scientist working with this compound. Its ability to provide rapid and definitive structural confirmation is critical for validating synthesis and ensuring material quality. By following a robust experimental protocol, from meticulous sample preparation to systematic data acquisition, researchers can obtain high-fidelity spectra. The subsequent interpretation, enriched by a foundational understanding of group frequencies and validated by comparison with reference or theoretical data, ensures the highest level of scientific integrity in the characterization of this important chiral molecule.

References

- Al Majid, A. M. A., Islam, M. S., Al-Othman, Z. A., Al-Salhoob, A. F., & Barakat, A. (2012). Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid. Molecules, 17(5), 5550–5563. [Link]

- ResearchGate. (n.d.). Chiral Ligands in Asymmetric Synthesis: Design and Applications.

- Keay, B. A., et al. (2000). Synthesis and applications of (R)- and (S)-7,7'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene. Tetrahedron: Asymmetry, 11(10), 2273-2283. [Link]

- ResearchGate. (n.d.). Comparison of experimental and theoretical FT-IR spectra.

- National Center for Biotechnology Information. (n.d.). 2,2'-Dimethoxy-1,1'-binaphthyl. PubChem Compound Database.

- MySkinRecipes. (n.d.). (R)-2,2'-Dimethoxy-1,1'-binaphthalene.

- MDPI. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Molecules, 27(3), 745. [Link]

- Chan, A. S. C., et al. (2015). Chiral ligands designed in China. National Science Review, 2(3), 331–347. [Link]

- ResearchGate. (n.d.). Chiral Ligands for Asymmetric Catalysis.

- Sila-synthetics. (n.d.). Unlock Chiral Synthesis: The Power of (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic Acid.

- MySkinRecipes. (n.d.). (R)-2,2'-Dimethoxy-1,1'-binaphthalene.

- MySkinRecipes. (n.d.). (S)-2,2'-Dimethoxy-1,1'-binaphthalene.

- Organic Syntheses. (n.d.). (R)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP).

- Mey, A. S. J. S., et al. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. The Journal of Physical Chemistry B, 127(42), 9046–9057. [Link]

- bioRxiv. (2023).

- Organic Syntheses. (n.d.). (R)-3,3'-BIS(9-PHENANTHRYL)-1,1'-BINAPHTHALENE-2,2'-DIOL.

- MDPI. (2023). Theoretical Insights into Twist–Bend Nematic Liquid Crystals: Infrared Spectra Analysis of Naphthalene-Based Dimers.

- ResearchGate. (n.d.). Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics.

Sources

- 1. nbinno.com [nbinno.com]

- 2. (R)-2,2'-Dimethoxy-1,1'-binaphthalene [myskinrecipes.com]

- 3. (S)-2,2'-Dimethoxy-1,1'-binaphthalene [myskinrecipes.com]

- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical Insights into Twist–Bend Nematic Liquid Crystals: Infrared Spectra Analysis of Naphthalene-Based Dimers [mdpi.com]

- 8. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chirality of 2,2'-Dimethoxy-1,1'-binaphthalene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2'-Dimethoxy-1,1'-binaphthalene is not just another chiral molecule; it is a classic example of atropisomerism, a form of axial chirality arising from hindered rotation around a single bond. This structural feature bestows upon it a stable, well-defined three-dimensional arrangement that is pivotal for inducing stereoselectivity in chemical reactions. This guide will navigate the theoretical underpinnings of its chirality, the practical aspects of its synthesis and enantiomeric resolution, and the sophisticated analytical techniques used for its characterization. Ultimately, this document aims to equip researchers with the foundational knowledge and practical insights required to effectively utilize this versatile chiral ligand in their synthetic endeavors.

The Phenomenon of Atropisomerism in Binaphthyl Systems

Unlike molecules with stereogenic centers, the chirality of this compound originates from the restricted rotation around the C1-C1' bond connecting the two naphthalene rings. The steric hindrance imposed by the methoxy groups at the 2 and 2' positions, as well as the hydrogen atoms at the 8 and 8' positions, creates a significant energy barrier to rotation.[1] This barrier is substantial enough to allow for the isolation of two stable, non-superimposable mirror-image conformers, known as atropisomers.

These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the axially chiral system. The stability of these atropisomers at ambient and even elevated temperatures is a key factor in their utility in asymmetric catalysis, as they maintain their chiral integrity throughout a chemical transformation.[1]

Caption: Atropisomers of this compound.

Synthesis and Enantiomeric Resolution

The preparation of enantiopure this compound is a critical step for its application in asymmetric synthesis. Both enantioselective synthesis and resolution of a racemic mixture are viable strategies.

Synthesis of Racemic this compound

The racemic mixture is commonly synthesized via an Ullmann coupling reaction of 1-bromo-2-methoxynaphthalene.[2][3][4] This reaction involves the copper-catalyzed dehalogenation and subsequent C-C bond formation between two naphthalene units.[2][3][4] While effective, this method yields a racemic mixture that requires subsequent resolution.

Caption: Ullmann Coupling for Racemic Synthesis.

Resolution of Enantiomers

Several methods have been developed for the resolution of racemic this compound.

Interestingly, this compound can undergo spontaneous resolution, crystallizing as a conglomerate, which is a mechanical mixture of enantiopure crystals.[5][6] This property allows for resolution by preferential crystallization, a process where a supersaturated solution of the racemate, slightly enriched with one enantiomer, is induced to crystallize, yielding a highly enantiomerically enriched product.[6]

A more general and widely applicable method for both analytical and preparative scale resolution is chiral High-Performance Liquid Chromatography (HPLC).[7][8][9][10][11] This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation.[7][9] Polysaccharide-based CSPs are particularly effective for resolving binaphthyl derivatives.[7]

Experimental Protocol: Chiral HPLC Resolution

-

Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H) is a suitable starting point.[7]

-

Mobile Phase Preparation: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase. The composition can be adjusted to optimize resolution and retention times.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Analysis:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

-

Optimization: If baseline separation is not achieved, systematically vary the mobile phase composition (e.g., increase or decrease the isopropanol content) and the flow rate.

Characterization of Chirality

Once the enantiomers are separated, their chiral identity and purity must be confirmed using chiroptical techniques.

Specific Rotation

Specific rotation is a fundamental property of a chiral compound and is defined as the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.[12][13][14] The two enantiomers of this compound will rotate plane-polarized light to an equal extent but in opposite directions.

| Enantiomer | Specific Rotation ([α]D) |

| (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthalene | +52° (c = 1% in chloroform)[15] |

| (S)-(-)-2,2'-Dimethoxy-1,1'-binaphthalene | -75.0 to -70.0° (c=1.2, THF)[16] |

Note: The solvent and concentration can significantly influence the measured specific rotation.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[17][18][19] The resulting CD spectrum is a unique fingerprint of the enantiomer's three-dimensional structure. The CD spectra of the (R) and (S) enantiomers are mirror images of each other.[20] This technique is particularly useful for assigning the absolute configuration of atropisomers by comparing experimental spectra with theoretical calculations.[21]

Caption: Principle of Circular Dichroism Spectroscopy.

Applications in Asymmetric Synthesis

The primary application of enantiopure this compound is as a chiral ligand in transition metal-catalyzed asymmetric reactions.[16][22] Its C2 symmetry and well-defined chiral environment are highly effective in controlling the stereochemical outcome of a wide range of transformations, including hydrogenations, carbon-carbon bond-forming reactions, and oxidations.[16][22] The methoxy groups can also serve as handles for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific reactions.[23]

Conclusion

The chirality of this compound, a consequence of its atropisomeric nature, has cemented its role as a privileged scaffold in asymmetric synthesis. A thorough understanding of its synthesis, resolution, and chiroptical properties is paramount for its effective application. This guide has provided a detailed overview of these critical aspects, offering both theoretical insights and practical protocols to aid researchers in harnessing the full potential of this remarkable chiral molecule. The continued exploration of its derivatives and applications will undoubtedly lead to further advancements in the field of drug discovery and development.[24][25]

References

- Concentration effects in solid-state CD spectra of chiral atropisomeric compounds. New Journal of Chemistry.

- Theoretical Studies of the Mechanism of Ullmann Coupling of Naphthyl Halogen Derivatives to Binaphtyl on Coinage Metals.

- Advances in the Asymmetric Synthesis of BINOL Deriv

- Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane)

- Synthesis of enantiomerically pure binaphthyl derivatives. Mechanism of the enantioselective, oxidative coupling of naphthols and designing a catalytic cycle.

- Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. NIH.

- Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane)

- (R)-2,2'-Dimethoxy-1,1'-binaphthalene. MySkinRecipes.

- Theoretical Studies of the Mechanism of Ullmann Coupling of Naphthyl Halogen Derivatives to Binaphtyl on Coinage Metals.